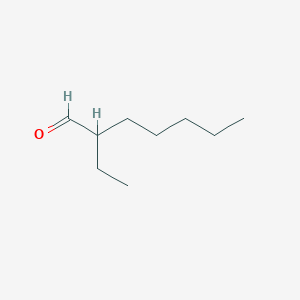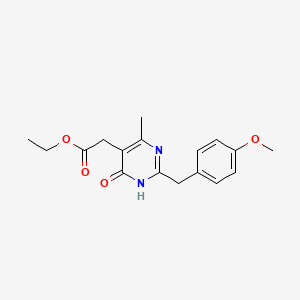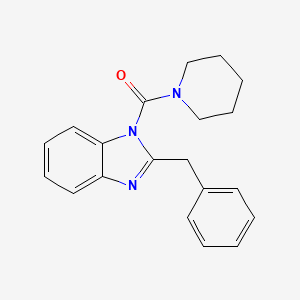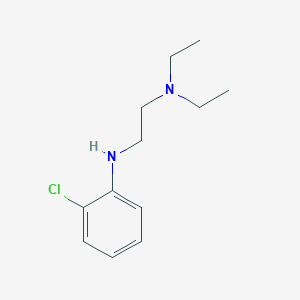
1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine est un composé organique appartenant à la classe des éthylènediamines. Il se caractérise par la présence d'un groupe 2-chlorophényle attaché à l'atome d'azote de la chaîne éthylènediamine, avec deux groupes éthyle attachés à l'autre atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine implique généralement la réaction de la 2-chloroaniline avec la diéthylamine en présence d'un catalyseur approprié. La réaction est effectuée sous des conditions de température et de pression contrôlées afin de garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et augmenter l'efficacité du processus. L'utilisation de techniques de purification avancées, telles que la distillation et la chromatographie, garantit que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes d'amine correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : L'atome de chlore dans le groupe 2-chlorophényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les nucléophiles tels que les ions hydroxyde (OH-) ou les ions alcoolate (RO-) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Oxydes d'amine.
Réduction : Amines correspondantes.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme élément de base en synthèse organique.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et pour ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment son utilisation comme intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme précurseur pour la synthèse de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des complexes stables avec les ions métalliques, ce qui peut moduler l'activité des métalloenzymes. De plus, ses caractéristiques structurelles lui permettent d'interagir avec diverses voies biologiques, ce qui peut entraîner des effets thérapeutiques.
Applications De Recherche Scientifique
1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N1-(2-chlorophényl)-1,2-éthanediamine : Structure similaire mais sans les groupes diéthyle.
1-(2-chlorophényl)-N1,N1-diméthyl-1,2-éthanediamine : Contient des groupes diméthyle au lieu de groupes diéthyle.
N-[2-(2-chlorophényl)éthyl]-N’-(diphénylméthyl)-1,2-éthanediamine : Contient un groupe diphénylméthyle au lieu de groupes diéthyle.
Unicité
N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine est unique en raison de la présence à la fois du groupe 2-chlorophényle et des groupes diéthyle, qui confèrent des propriétés chimiques et biologiques spécifiques.
Cet article détaillé fournit un aperçu complet de N-(2-chlorophényl)-N,N-diéthyl-1,2-éthanediamine, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
52158-52-8 |
|---|---|
Formule moléculaire |
C12H19ClN2 |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-8-6-5-7-11(12)13/h5-8,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
WVRLJKAVJAFBPP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)


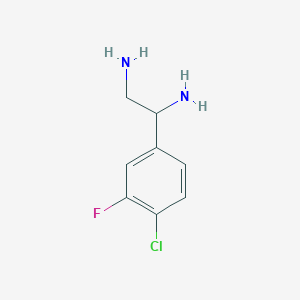
![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)

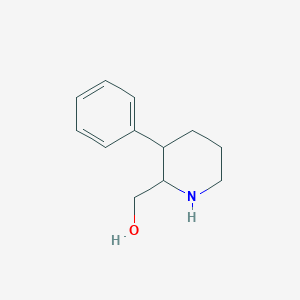
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)
